2-Chloroethyl ethyl ether

Description

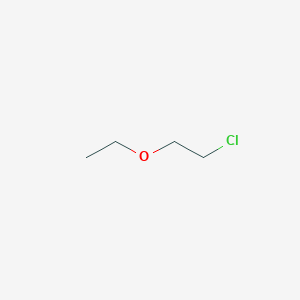

Structure

3D Structure

Properties

IUPAC Name |

1-chloro-2-ethoxyethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9ClO/c1-2-6-4-3-5/h2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPTVQTPMFOLLOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10211882 | |

| Record name | Ethane, 1-chloro-2-ethoxy- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10211882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

108.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

628-34-2 | |

| Record name | 1-Chloro-2-ethoxyethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=628-34-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ether, 2-chloroethyl ethyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000628342 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethane, 1-chloro-2-ethoxy- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10211882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloroethyl ethyl ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.035 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Chloroethyl ethyl ether | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2NLQ3AZ36L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-Chloroethyl Ethyl Ether

This technical guide provides a comprehensive overview of the chemical and physical properties of 2-Chloroethyl ethyl ether, tailored for researchers, scientists, and professionals in drug development. This document details its characteristics, synthesis, and analytical procedures, presenting quantitative data in structured tables and methodologies for key experimental protocols.

Chemical Identity and Physical Properties

This compound, with the CAS number 628-34-2, is a colorless liquid with a characteristic ether-like odor.[1] It is an organohalogen compound used as a reagent and intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C4H9ClO | [1] |

| Molecular Weight | 108.57 g/mol | [2] |

| Appearance | Clear, colorless liquid | [1][3] |

| Odor | Ether-like | [1] |

| Density | 0.989 g/mL at 25 °C | |

| Melting Point | -60 °C | [2] |

| Boiling Point | 107 °C | |

| Flash Point | 6 °C (42.8 °F) - closed cup | |

| Refractive Index | 1.411 at 20 °C | |

| Solubility | Soluble in organic solvents, insoluble in water. | [1] |

Synthesis of this compound

The primary method for synthesizing this compound is the Williamson ether synthesis.[1] This reaction involves the nucleophilic substitution of a halide by an alkoxide.

General Experimental Protocol: Williamson Ether Synthesis

The synthesis of this compound is achieved by reacting sodium ethoxide with 1,2-dichloroethane (B1671644).

Materials:

-

Sodium metal

-

1,2-dichloroethane

-

Anhydrous diethyl ether

-

Distilled water

-

Saturated sodium chloride solution

-

Anhydrous magnesium sulfate

Procedure:

-

Preparation of Sodium Ethoxide: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, carefully add sodium metal to absolute ethanol under an inert atmosphere (e.g., nitrogen or argon). The reaction is exothermic and produces hydrogen gas, which should be safely vented.

-

Reaction: Once the sodium has completely reacted to form sodium ethoxide, cool the solution to room temperature. Slowly add a stoichiometric amount of 1,2-dichloroethane to the sodium ethoxide solution with stirring.

-

Reflux: Heat the reaction mixture to reflux for several hours to ensure the completion of the reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by carefully adding water. Transfer the mixture to a separatory funnel and add diethyl ether to extract the product.

-

Purification: Wash the organic layer sequentially with water and saturated sodium chloride solution. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

-

Distillation: The crude product is then purified by fractional distillation under atmospheric or reduced pressure to obtain pure this compound.

Diagram 1: Williamson Ether Synthesis of this compound

Caption: Reaction scheme for the synthesis of this compound.

Reactivity and Chemical Behavior

This compound is a reactive compound due to the presence of the chloro- group, which can undergo nucleophilic substitution reactions. It is incompatible with strong oxidizing agents and strong bases.[4]

Nucleophilic Substitution

The chlorine atom can be displaced by various nucleophiles, making it a useful intermediate for introducing the 2-ethoxyethyl group into other molecules.

Hydrolysis

Under certain conditions, this compound can undergo hydrolysis, although it is generally slow. The presence of acids or bases can catalyze this process, leading to the formation of 2-ethoxyethanol (B86334) and hydrochloric acid.

Analytical Methods

The purity and identity of this compound can be determined using various analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile compounds. A gas chromatograph separates the components of a mixture, and a mass spectrometer provides information about the molecular weight and fragmentation pattern of each component.

Typical GC-MS Parameters:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Carrier Gas: Helium.

-

Injector Temperature: 250 °C.

-

Oven Program: A temperature gradient starting from a low temperature (e.g., 50 °C) and ramping up to a higher temperature (e.g., 250 °C).

-

MS Detector: Electron Ionization (EI) at 70 eV.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for confirming the structure of this compound.

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the ethyl group (a triplet and a quartet) and the two methylene (B1212753) groups of the chloroethyl moiety (two triplets).

-

¹³C NMR: The carbon NMR spectrum will display four distinct signals corresponding to the four unique carbon atoms in the molecule.

Diagram 2: Analytical Workflow for this compound

Caption: A typical workflow for the analysis of this compound.

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions.[4] It is harmful if swallowed or inhaled and causes skin and eye irritation.[1]

Table 2: Safety Information for this compound

| Hazard | Precaution |

| Flammability | Keep away from heat, sparks, and open flames. Use in a well-ventilated area. |

| Toxicity | Avoid inhalation of vapors and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. |

| Storage | Store in a cool, dry, well-ventilated area in a tightly sealed container. |

| Disposal | Dispose of in accordance with local, state, and federal regulations. |

Conclusion

This technical guide has summarized the key chemical properties, synthesis, and analytical methods for this compound. The provided data and protocols are intended to be a valuable resource for researchers and professionals working with this compound. Adherence to proper safety procedures is paramount when handling this chemical.

References

An In-depth Technical Guide to 2-Chloroethyl Ethyl Ether (CAS 628-34-2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Chloroethyl ethyl ether (CAS 628-34-2), a versatile chemical intermediate with significant applications in organic synthesis and the pharmaceutical industry. This document consolidates key chemical and physical properties, detailed experimental protocols for its synthesis, and essential safety and handling information.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid with a mild, ether-like odor.[1] It is an organohalogen compound belonging to the class of chlorinated ethers.[1] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 628-34-2 | [2] |

| Molecular Formula | C4H9ClO | [2][3] |

| Molecular Weight | 108.57 g/mol | [2][3] |

| Appearance | Clear, colorless to slightly yellow liquid | [3][4] |

| Odor | Mild, ether-like | [1] |

| Boiling Point | 107 °C (at 760 mmHg) | [2] |

| Melting Point | -60 °C | [2][3] |

| Flash Point | 6 °C (42.8 °F) - closed cup | |

| Density | 0.989 g/mL at 25 °C | [2] |

| Refractive Index | n20/D 1.411 | [2] |

| Solubility | Soluble in organic solvents, miscible with water. | [1][2] |

| Vapor Density | 3.74 | |

| InChI | InChI=1S/C4H9ClO/c1-2-6-4-3-5/h2-4H2,1H3 | [5][6] |

| InChIKey | GPTVQTPMFOLLOA-UHFFFAOYSA-N | [5][6] |

| SMILES | CCOCCCl | [5][6] |

Synthesis of this compound

This compound can be synthesized through various methods. Two common laboratory-scale preparations are detailed below.

Experimental Protocol 1: Synthesis from 2-Ethoxyethanol (B86334) and Thionyl Chloride

This protocol describes the synthesis of this compound from the reaction of 2-ethoxyethanol with thionyl chloride in the presence of a base like pyridine (B92270).

Methodology:

-

Reaction Setup: A reaction vessel is charged with 1 mole of dry pyridine (or a suitable alternative such as dimethylaniline or quinoline) and 1 mole of 2-ethoxyethanol. The mixture is then cooled to -20 °C.

-

Addition of Thionyl Chloride: While maintaining the temperature below 0 °C, 1.1 moles of thionyl chloride are added dropwise with constant stirring.

-

Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature. It is then heated to 100 °C and maintained at this temperature for 2 hours.

-

Work-up: The reaction mixture is cooled and then treated with dilute hydrochloric acid. The product, this compound, is extracted with diethyl ether.

-

Purification: The ether extract is washed sequentially with a dilute sodium hydroxide (B78521) solution and water. The organic layer is then dried over anhydrous sodium sulfate. The final product can be further purified by distillation, collecting the fraction boiling at 107 °C.[4]

Expected Yield: 61-84%[4]

Experimental Protocol 2: Williamson Ether Synthesis

The Williamson ether synthesis is a widely used method for preparing ethers and can be adapted for the synthesis of this compound. This reaction proceeds via an SN2 mechanism involving an alkoxide and an alkyl halide.[7][8][9][10][11]

General Procedure:

-

Alkoxide Formation: An alkoxide is first prepared by reacting an alcohol with a strong base. For the synthesis of this compound, one possible route involves the formation of sodium ethoxide from ethanol (B145695) and sodium hydride.

-

Nucleophilic Substitution: The resulting alkoxide is then reacted with a suitable alkyl halide, in this case, 1,2-dichloroethane (B1671644). The ethoxide ion acts as a nucleophile, displacing one of the chloride ions from 1,2-dichloroethane to form the ether linkage.

-

Reaction Conditions: The reaction is typically carried out under reflux conditions to ensure complete conversion.[1]

-

Work-up and Purification: After the reaction is complete, a standard aqueous work-up is performed to remove any unreacted starting materials and byproducts. The crude product is then purified by distillation.

Below is a logical workflow for the synthesis of this compound via the Williamson ether synthesis.

Caption: Williamson Ether Synthesis Workflow for this compound.

Applications in Research and Drug Development

This compound serves as a crucial building block in organic synthesis. Its primary applications include:

-

Pharmaceutical Intermediate: It is used as an intermediate in the synthesis of various pharmaceutical compounds.[1][3] Its role is often to facilitate specific chemical reactions or to act as a solvent during drug synthesis.[1]

-

Reagent in Organic Synthesis: It functions as an alkylating agent, enabling the introduction of the ethoxyethyl group into other organic molecules.[1]

-

Preparation of Ionic Liquids: This compound is utilized as a reagent in the preparation of ether-functionalized ionic liquids. These ionic liquids have applications in the separation of proteins and saccharides and as absorbers for sulfur dioxide.[3]

-

Specialty Chemicals: It is also employed in the manufacturing of specialty chemicals like surfactants and plasticizers for industrial use.

Analytical Methods

The analysis and characterization of this compound and its reaction products are typically performed using standard analytical techniques.

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a suitable method for the separation and identification of this compound in complex mixtures. It can also be used for quantitative analysis.

-

Spectroscopic Methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR spectroscopy are essential for confirming the structure of the synthesized product. While detailed spectral data is often proprietary, reference spectra are available in various databases.[5][6]

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the molecule, such as the C-O-C ether linkage and the C-Cl bond.

-

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, aiding in its identification.[5]

-

The following diagram illustrates a general workflow for the analysis of a synthesized batch of this compound.

Caption: General Analytical Workflow for this compound.

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions.

Table 2: GHS Hazard Information

| Hazard Class | Category | Hazard Statement |

| Flammable liquids | 2 | H225: Highly flammable liquid and vapor. |

| Acute toxicity, Oral | 3 | H301: Toxic if swallowed. |

| Acute toxicity, Inhalation | 3 | H331: Toxic if inhaled. |

| Skin corrosion/irritation | 2 | H315: Causes skin irritation. |

| Serious eye damage/eye irritation | 1 | H318: Causes serious eye damage. |

| Specific target organ toxicity - single exposure (respiratory system) | 3 | H335: May cause respiratory irritation. |

Handling and Storage:

-

Ventilation: Use only in a well-ventilated area, preferably in a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from heat, sparks, open flames, and other ignition sources.

-

Incompatibilities: Avoid contact with strong oxidizing agents and strong bases.

First Aid Measures:

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.

-

Skin Contact: Wash off with soap and plenty of water. Consult a physician.

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

This guide is intended for informational purposes for qualified professionals. Always refer to the latest Safety Data Sheet (SDS) before handling this chemical.

References

- 1. Page loading... [guidechem.com]

- 2. chembk.com [chembk.com]

- 3. This compound, C4H9ClO, 628-34-2, 2 Ethoxyethane; 2 Ethoxyethyl Chloride [mallakchemicals.com]

- 4. prepchem.com [prepchem.com]

- 5. This compound(628-34-2) MS spectrum [chemicalbook.com]

- 6. This compound(628-34-2) 1H NMR spectrum [chemicalbook.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 9. benchchem.com [benchchem.com]

- 10. Williamson_ether_synthesis [chemeurope.com]

- 11. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

2-Chloroethyl ethyl ether molecular weight and formula

An In-depth Technical Guide to 2-Chloroethyl Ethyl Ether

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a significant chemical intermediate in various industrial and research applications, particularly in the field of drug development. This document outlines its core chemical and physical properties, details a standard experimental protocol for its synthesis, and illustrates the synthetic pathway for conceptual clarity.

Core Properties of this compound

This compound, with the CAS number 628-34-2, is a colorless to pale yellow liquid characterized by a mild, ether-like odor.[1] It is an organohalogen compound that serves as a valuable reagent and building block in organic synthesis.

Quantitative Data Summary

The key physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value |

| Molecular Formula | C₄H₉ClO |

| Linear Formula | ClCH₂CH₂OCH₂CH₃ |

| Molecular Weight | 108.57 g/mol |

| Boiling Point | 107-108 °C |

| Melting Point | -60 °C |

| Density | 0.989 g/mL at 25 °C |

| Refractive Index | 1.411 (20/D) |

| Flash Point | 6 °C |

Experimental Protocols: Synthesis of this compound

The synthesis of this compound is commonly achieved through the Williamson ether synthesis. This method involves the reaction of an alkoxide with a primary alkyl halide. The following protocol details a representative procedure for this synthesis.

Objective:

To synthesize this compound from ethanol (B145695) and 2-chloroethanol (B45725).

Materials:

-

Ethanol (C₂H₅OH)

-

Sodium metal (Na)

-

2-Chloroethanol (ClCH₂CH₂OH)

-

Anhydrous diethyl ether ((C₂H₅)₂O)

-

Distilled water

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Heating mantle

-

Separatory funnel

-

Distillation apparatus

Methodology:

-

Preparation of Sodium Ethoxide: In a dry round-bottom flask equipped with a reflux condenser, carefully add sodium metal to an excess of absolute ethanol. The reaction is exothermic and will produce hydrogen gas, which should be safely vented. The reaction is complete when all the sodium has dissolved, forming a solution of sodium ethoxide in ethanol.

-

Reaction with 2-Chloroethanol: To the solution of sodium ethoxide, add 2-chloroethanol dropwise from a dropping funnel at a controlled rate to manage the exothermic reaction. Once the addition is complete, the reaction mixture is heated to reflux for several hours to ensure the completion of the reaction.

-

Work-up and Isolation: After cooling to room temperature, the reaction mixture is poured into a separatory funnel containing water. The aqueous layer is extracted multiple times with diethyl ether. The combined organic extracts are then washed with water and brine to remove any remaining impurities.

-

Drying and Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by distillation. The resulting crude this compound is then purified by fractional distillation to obtain the final product.

Applications in Research and Drug Development

This compound is a versatile chemical intermediate with significant applications in the pharmaceutical industry.[1] It is primarily used as a raw material in the synthesis of active pharmaceutical ingredients (APIs) and other pharmaceutical intermediates.[2] Its utility stems from its ability to act as an alkylating agent, introducing the ethoxyethyl group into various molecules.[1] Furthermore, it serves as a reagent in the preparation of ether-functionalized ionic liquids, which have applications in the separation of proteins and saccharides.[2]

Visualizing the Synthesis Pathway

The following diagram illustrates the Williamson ether synthesis pathway for producing this compound.

Caption: Williamson ether synthesis of this compound.

References

An In-depth Technical Guide to the Physicochemical Properties of 2-Chloroethyl Ethyl Ether

This technical guide provides a comprehensive overview of the boiling point and density of 2-Chloroethyl ethyl ether (CAS No. 628-34-2). It is intended for researchers, scientists, and professionals in drug development and chemical synthesis who require precise data and standardized methodologies for handling this compound. This document outlines its key physical properties, detailed experimental protocols for their determination, and logical workflows for these procedures.

Physical Properties of this compound

This compound, also known as 2-ethoxyethyl chloride, is a colorless liquid utilized as a pharmaceutical intermediate and a reagent in the synthesis of functionalized ionic liquids.[1] Accurate knowledge of its physical properties, such as boiling point and density, is crucial for its application in various chemical processes and for ensuring safe handling and storage.

Data Presentation: Summary of Quantitative Data

The boiling point and density of this compound are summarized in the table below. The data is compiled from various sources, providing a reliable range of values for laboratory and industrial applications.

| Property | Value | Conditions | Reference |

| Boiling Point | 107-108 °C | Standard Atmospheric Pressure | [1] |

| 108 °C | Standard Atmospheric Pressure | [2] | |

| 107 °C | (lit.) | [3][4][5] | |

| Density | 0.99 g/cm³ | Not Specified | [1] |

| 0.989 g/mL | at 25 °C (lit.) | [3][4][5] | |

| Specific Gravity | 1.00 | 20/20 | [2] |

Experimental Protocols

Accurate determination of boiling point and density requires precise and standardized experimental procedures. The following sections detail the methodologies for these measurements.

Protocol 1: Determination of Boiling Point (Micro-Reflux Method)

This method is suitable for small sample volumes and provides an accurate measurement of the boiling point.

Apparatus:

-

Small test tube (e.g., 150mm diameter)

-

Thermometer (-10 to 110°C range)

-

Capillary tube (sealed at one end)

-

Heating apparatus (e.g., Thiele tube, aluminum heating block, or paraffin (B1166041) oil bath)[6][7]

-

Clamps and stand

-

Stirrer (if using an oil bath or heating block)

Procedure:

-

Sample Preparation: Place approximately 0.5 mL of this compound into the small test tube.

-

Capillary Insertion: Insert the capillary tube into the test tube with its open end submerged in the liquid.

-

Apparatus Setup:

-

Secure the test tube to a stand.

-

Attach the thermometer alongside the test tube, ensuring the thermometer bulb is positioned close to the test tube but not touching it. The bulb should be aligned with the liquid level.

-

Immerse the setup in the heating bath (e.g., paraffin oil).[6]

-

-

Heating: Begin heating the bath gently and uniformly. Stirring the bath ensures even heat distribution.[7]

-

Observation: As the temperature rises, a stream of air bubbles will first emerge from the capillary tube. Continue heating until a rapid and continuous stream of vapor bubbles is observed.

-

Temperature Recording:

-

Calculation: The boiling point is the average of T1 and T2. For a pure compound, this range should be narrow.

Protocol 2: Determination of Density (Pycnometer or Density Bottle Method)

This method provides a highly accurate measurement of a liquid's density.

Apparatus:

-

Pycnometer (also known as a density bottle) of a known volume

-

Analytical balance (accurate to ±0.001 g)

-

Thermometer

-

Distilled water (for calibration)

-

The liquid sample (this compound)

Procedure:

-

Mass of the Empty Pycnometer:

-

Thoroughly clean and dry the pycnometer and its stopper.

-

Weigh the empty, dry pycnometer on the analytical balance and record its mass (m1).[9]

-

-

Mass of Pycnometer with Distilled Water:

-

Fill the pycnometer with distilled water of a known temperature.

-

Insert the stopper, allowing excess water to exit through the capillary, ensuring no air bubbles are trapped.

-

Carefully wipe the outside of the pycnometer dry.

-

Weigh the water-filled pycnometer and record its mass (m2).[9]

-

-

Mass of Pycnometer with Liquid Sample:

-

Empty and dry the pycnometer completely.

-

Fill the pycnometer with this compound at the same temperature as the distilled water.

-

Insert the stopper, wipe the exterior dry, and weigh it. Record this mass (m3).[9]

-

-

Calculation:

-

Mass of water: m_water = m2 - m1

-

Mass of sample: m_sample = m3 - m1

-

Density of water at the recorded temperature (ρ_water) is obtained from standard tables.

-

Volume of the pycnometer: V = m_water / ρ_water

-

Density of the sample (ρ_sample): ρ_sample = m_sample / V

-

Mandatory Visualizations

The following diagrams illustrate key conceptual and experimental workflows related to the determination of the physical properties of this compound.

Caption: Logical relationship of factors affecting the boiling point of this compound.

Caption: Generalized experimental workflow for determining the boiling point of a liquid.

Caption: Generalized experimental workflow for determining the density of a liquid.

References

- 1. This compound, C4H9ClO, 628-34-2, 2 Ethoxyethane; 2 Ethoxyethyl Chloride [mallakchemicals.com]

- 2. This compound | 628-34-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 3. 628-34-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. chembk.com [chembk.com]

- 5. This compound | 628-34-2 [chemicalbook.com]

- 6. Class 11 Chemistry Determination Of Boiling Point Experiment [vedantu.com]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. cdn.juniata.edu [cdn.juniata.edu]

- 9. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

Navigating the Solubility Landscape of 2-Chloroethyl Ethyl Ether in Organic Solvents: A Technical Guide

For Immediate Release

This technical guide offers a comprehensive overview of the solubility characteristics of 2-Chloroethyl ethyl ether in various organic solvents. Designed for researchers, scientists, and professionals in drug development, this document synthesizes available data, provides detailed experimental protocols for solubility determination, and presents a logical workflow for these procedures.

Introduction

This compound (CEEE), a chlorinated ether, sees application as a solvent and an intermediate in chemical synthesis.[1] A thorough understanding of its solubility in different organic media is paramount for its effective use in various research and development applications, including reaction chemistry, purification processes, and formulation development. This guide addresses the current knowledge gap regarding quantitative solubility data and provides the necessary tools for its experimental determination.

Solubility Data

Due to the lack of specific quantitative data, the following table is provided as a template for researchers to populate with experimentally determined values.

Table 1: Experimentally Determined Solubility of this compound in Common Organic Solvents

| Organic Solvent | Chemical Formula | Polarity Index | Solubility at 25°C ( g/100 mL) | Observations |

| Acetone | C₃H₆O | 5.1 | Data not available | |

| Benzene | C₆H₆ | 2.7 | Data not available | |

| Chloroform | CHCl₃ | 4.1 | Data not available | |

| Dichloromethane | CH₂Cl₂ | 3.1 | Data not available | |

| Diethyl Ether | (C₂H₅)₂O | 2.8 | Data not available | |

| Ethanol | C₂H₅OH | 4.3 | Data not available | |

| Ethyl Acetate | C₄H₈O₂ | 4.4 | Data not available | |

| Hexane | C₆H₁₄ | 0.1 | Data not available | |

| Methanol | CH₃OH | 5.1 | Data not available | |

| Toluene | C₇H₈ | 2.4 | Data not available | |

| Carbon Tetrachloride | CCl₄ | 1.6 | Data not available |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the gravimetric determination of the solubility of this compound in an organic solvent. This method is reliable for generating precise and reproducible data.

3.1. Materials

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance (readable to ±0.1 mg)

-

Thermostatically controlled shaker or incubator

-

Calibrated thermometer

-

Glass vials with PTFE-lined screw caps (B75204) (e.g., 20 mL)

-

Volumetric flasks and pipettes

-

Syringe filters (0.45 µm, solvent-compatible)

-

Pre-weighed glass evaporating dishes

3.2. Procedure

-

Preparation of Saturated Solution:

-

Add a known volume (e.g., 10 mL) of the selected organic solvent to a glass vial.

-

Add an excess of this compound to the solvent. An excess is confirmed by the presence of an undissolved phase after thorough mixing.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a thermostatically controlled shaker set to the desired temperature (e.g., 25°C ± 0.1°C).

-

Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure saturation. The system has reached equilibrium when the concentration of the solute in the solution remains constant over time.

-

-

Sample Withdrawal and Filtration:

-

After equilibration, allow the vial to stand undisturbed for at least 2 hours to permit the undissolved solute to settle.

-

Carefully withdraw a known volume (e.g., 5 mL) of the supernatant using a volumetric pipette.

-

Immediately filter the withdrawn aliquot through a 0.45 µm syringe filter into a pre-weighed evaporating dish. This step is crucial to remove any undissolved micro-particles.

-

-

Gravimetric Analysis:

-

Weigh the evaporating dish containing the filtrate to determine the mass of the solution.

-

Place the evaporating dish in a well-ventilated fume hood or a vacuum oven at a temperature sufficient to evaporate the solvent without degrading the solute.

-

Once the solvent has completely evaporated, re-weigh the evaporating dish containing the solute residue.

-

-

Calculation of Solubility:

-

The mass of the dissolved this compound is the final mass of the evaporating dish minus its initial (tare) mass.

-

The mass of the solvent is the mass of the solution minus the mass of the dissolved solute.

-

Solubility is typically expressed in grams of solute per 100 mL of solvent. To calculate this, the density of the solvent at the experimental temperature is required.

Solubility ( g/100 mL) = (Mass of solute / Volume of solvent) * 100

-

Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

References

- 1. Page loading... [wap.guidechem.com]

- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 3. 628-34-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. 2-Chloroethyl vinyl ether | C4H7ClO | CID 8074 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Profile of 2-Chloroethyl Ethyl Ether: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 2-Chloroethyl ethyl ether (CAS No. 628-34-2). It is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its spectral characteristics. This document presents available quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) in structured tables, details the experimental protocols for these techniques, and includes a visual representation of the general spectroscopic workflow.

Spectroscopic Data Summary

The following sections provide a summary of the available spectroscopic data for this compound. The data has been compiled from various sources to ensure a comprehensive overview.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While public databases did not yield detailed ¹H and ¹³C NMR spectra for this compound, the expected chemical shifts can be predicted based on its structure. The molecule, with the formula ClCH₂CH₂OCH₂CH₃, has four distinct carbon environments and four sets of protons.

Note: The following tables are based on predicted values and data from similar compounds, as direct experimental data was not publicly available in the conducted search.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Protons | Chemical Shift (ppm) (Predicted) | Multiplicity | Coupling Constant (J) (Hz) |

| -CH₂Cl | 3.7 - 3.8 | Triplet | ~6 |

| -OCH₂- (chloroethyl) | 3.6 - 3.7 | Triplet | ~6 |

| -OCH₂- (ethyl) | 3.5 - 3.6 | Quartet | ~7 |

| -CH₃ | 1.1 - 1.2 | Triplet | ~7 |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Carbon | Chemical Shift (ppm) (Predicted) |

| -CH₂Cl | 42 - 44 |

| -OCH₂- (chloroethyl) | 70 - 72 |

| -OCH₂- (ethyl) | 66 - 68 |

| -CH₃ | 14 - 16 |

Infrared (IR) Spectroscopy

Table 3: Expected Infrared (IR) Absorption Bands for this compound

| Functional Group | Absorption Range (cm⁻¹) | Bond Vibration |

| C-H (alkane) | 2850 - 3000 | Stretching |

| C-O (ether) | 1050 - 1150 | Stretching |

| C-Cl (haloalkane) | 600 - 800 | Stretching |

Mass Spectrometry (MS)

The mass spectrum of this compound provides valuable information about its molecular weight and fragmentation pattern. The data presented below was obtained from electron ionization (EI) mass spectrometry.[1]

Table 4: Mass Spectrometry Data for this compound [1]

| m/z | Relative Intensity (%) | Proposed Fragment |

| 110 | 3.4 | [M+2]⁺ (presence of ³⁷Cl isotope) |

| 108 | 10.4 | [M]⁺ (Molecular Ion, C₄H₉³⁵ClO) |

| 93 | 2.6 | [M - CH₃]⁺ |

| 79 | 1.9 | [M - C₂H₅]⁺ |

| 65 | 7.2 | [C₂H₅O=CH₂]⁺ with ³⁷Cl |

| 63 | 22.5 | [C₂H₅O=CH₂]⁺ with ³⁵Cl |

| 59 | 100.0 | [CH₂=O⁺C₂H₅] (Base Peak) |

| 45 | 6.1 | [C₂H₅O]⁺ |

| 31 | 49.6 | [CH₂=OH]⁺ |

| 29 | 21.6 | [C₂H₅]⁺ |

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed. These protocols are representative of standard laboratory practices for the analysis of liquid organic compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A small amount of this compound (typically 5-25 mg) is dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube. A small quantity of a reference standard, such as tetramethylsilane (B1202638) (TMS), is often added.

-

Instrumentation: The NMR tube is placed in the probe of a high-field NMR spectrometer (e.g., 300, 400, or 500 MHz).

-

Data Acquisition:

-

¹H NMR: A standard one-pulse sequence is used to acquire the proton spectrum. Key parameters include the spectral width, acquisition time, relaxation delay, and number of scans.

-

¹³C NMR: A proton-decoupled pulse sequence is typically used to acquire the carbon spectrum, resulting in singlets for each unique carbon atom. Key parameters are similar to ¹H NMR but often require a larger number of scans due to the lower natural abundance of ¹³C.

-

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to produce the NMR spectrum. This is followed by phase correction, baseline correction, and integration of the signals. Chemical shifts are referenced to the TMS signal at 0 ppm.

Infrared (IR) Spectroscopy

-

Sample Preparation: For a liquid sample like this compound, a neat spectrum can be obtained by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr) to form a thin film. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of the sample is placed directly on the ATR crystal.

-

Instrumentation: The sample holder (salt plates or ATR accessory) is placed in the sample compartment of an FTIR spectrometer.

-

Data Acquisition: A background spectrum of the empty salt plates or clean ATR crystal is recorded first. Then, the spectrum of the sample is acquired. The instrument scans the mid-infrared range (typically 4000 to 400 cm⁻¹).

-

Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum, which is a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

-

Sample Introduction: A small amount of the liquid sample is introduced into the mass spectrometer, often via direct injection or through a gas chromatograph (GC-MS) for separation from any impurities. The sample is vaporized in the ion source.

-

Ionization: In the ion source, the vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV for Electron Ionization - EI), causing the molecules to lose an electron and form a positively charged molecular ion (M⁺). Excess energy can cause the molecular ion to fragment.

-

Mass Analysis: The positively charged ions (molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

Detection: A detector records the abundance of ions at each m/z value.

-

Data Processing: The output is a mass spectrum, which is a plot of relative ion abundance versus m/z.

Visualized Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.

References

A Technical Guide to the Reactivity and Stability of 2-Chloroethyl Ethyl Ether

Abstract

2-Chloroethyl ethyl ether (CEEE), a chlorinated ether utilized as a reagent and intermediate in pharmaceutical and chemical synthesis, presents significant reactivity and stability challenges that necessitate careful handling and storage protocols. This document provides an in-depth technical overview of CEEE's chemical stability, focusing on its propensity for peroxide formation, thermal decomposition, and hazardous reactions with incompatible materials. It summarizes key quantitative data, outlines experimental protocols for safety assessment, and provides visual diagrams of critical reaction pathways and workflows to guide researchers, scientists, and drug development professionals in its safe and effective use.

Chemical Identity and Applications

This compound (CAS No: 628-34-2; Molecular Formula: C₄H₉ClO) is a colorless to pale yellow liquid with a characteristic ether-like odor.[1] Structurally, it is an ethyl ether substituted with a chlorine atom on the second carbon of the ethyl group.

Its primary applications are in organic synthesis, where it serves as a versatile alkylating agent and an intermediate in the production of pharmaceuticals and agrochemicals.[1][2][3] It is also used in the formulation of specialty solvents.[1]

Chemical Stability

While generally stable under ideal conditions, the stability of this compound is compromised by exposure to atmospheric oxygen, heat, and light.

Thermal Stability

This compound is considered stable at room temperature when stored in closed containers under recommended conditions.[1][2][4][5][6] However, it is susceptible to decomposition upon heating. Vapor-air mixtures can become explosive with intense warming. The autoignition temperature is relatively low at 190°C (374°F), highlighting the risk associated with heating.[4]

Peroxide Formation

The most significant stability concern for this compound, as with most ethers, is its tendency to form explosive peroxides upon exposure to air and light.[7][8] This process occurs via a free-radical autoxidation mechanism. Over time, these peroxides can accumulate and may detonate when subjected to heat, friction, or mechanical shock.[8][9] The related compound, bis(2-chloroethyl) ether, is explicitly identified as a peroxide-forming chemical.[7][9][10] Given its structure, CEEE should be treated with the same precautions.

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound, C4H9ClO, 628-34-2, 2 Ethoxyethane; 2 Ethoxyethyl Chloride [mallakchemicals.com]

- 3. a2bchem.com [a2bchem.com]

- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 5. fishersci.com [fishersci.com]

- 6. This compound(628-34-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 7. nj.gov [nj.gov]

- 8. Peroxide Forming Chemicals | Environmental Health & Safety (EHS) [ehs.utexas.edu]

- 9. vumc.org [vumc.org]

- 10. Peroxide Forming Chemicals | Environmental Health & Safety [ehs.missouri.edu]

An In-depth Technical Guide to the Thermochemical Properties of 2-Chloroethyl Ethyl Ether

Disclaimer: Extensive literature searches did not yield specific experimental thermochemical data for 2-chloroethyl ethyl ether. Therefore, this guide provides a detailed overview of the experimental methodologies used to determine such properties and presents available data for the closely related compound, bis(2-chloroethyl) ether , as an illustrative example.

Introduction

This compound is a halogenated ether whose thermochemical properties are crucial for understanding its reactivity, stability, and behavior in various chemical processes. These properties, including enthalpy of formation, entropy, and heat capacity, are fundamental for process design, safety analysis, and computational modeling in the fields of chemical research, drug development, and materials science. This guide outlines the experimental protocols for determining these key thermochemical parameters and provides relevant data for a structurally similar compound.

Thermochemical Data

Due to the absence of specific experimental data for this compound, the following table summarizes the available thermochemical properties for bis(2-chloroethyl) ether (CAS No. 111-44-4). This compound shares structural similarities and can provide an approximation of the expected values.

Table 1: Thermochemical Properties of bis(2-Chloroethyl) Ether

| Property | Value | Units | Temperature (K) | Reference |

| Liquid Phase Heat Capacity (Cp,liquid) | 207.81 | J/mol·K | 293.15 | [1] |

| Enthalpy of Vaporization (ΔvapH) | 49.8 | kJ/mol | 312 | [2] |

| Enthalpy of Fusion (ΔfusH) | 8.39 | kJ/mol | 226.5 | [2] |

Note: The data presented is for bis(2-chloroethyl) ether and should be used as an estimate for this compound with caution.

Experimental Protocols for Determining Thermochemical Properties

The determination of thermochemical properties relies on precise calorimetric and analytical techniques. The following sections detail the standard experimental methodologies.

1. Enthalpy of Formation (ΔfH°)

The standard enthalpy of formation of an organic compound is typically determined using combustion calorimetry .

-

Principle: A known mass of the substance is completely combusted in a high-pressure oxygen atmosphere within a sealed container called a "bomb." The heat released during the combustion is absorbed by the surrounding water bath of the calorimeter, and the resulting temperature change is measured.

-

Apparatus: A bomb calorimeter, typically a Parr-type oxygen bomb calorimeter.

-

Procedure:

-

A pellet of the sample of known mass is placed in a crucible inside the bomb.

-

A fuse wire is connected to ignition electrodes and placed in contact with the sample.

-

The bomb is sealed and pressurized with pure oxygen to approximately 30 atm.

-

The bomb is submerged in a known mass of water in the calorimeter.

-

The initial temperature of the water is recorded.

-

The sample is ignited by passing an electric current through the fuse wire.

-

The temperature of the water is recorded at regular intervals until it reaches a maximum and then begins to cool.

-

The heat capacity of the calorimeter is determined by combusting a standard substance with a known heat of combustion, such as benzoic acid.

-

The heat of combustion of the sample is calculated from the temperature rise and the heat capacity of the calorimeter.

-

The standard enthalpy of formation is then calculated using Hess's law, from the heats of formation of the combustion products (CO₂, H₂O, and HCl for a chloro-compound). Special considerations are necessary for halogenated compounds to ensure complete combustion and to account for the formation of halogen acids in the final products.[3][4]

-

2. Standard Molar Entropy (S°)

The standard molar entropy of a substance is determined by measuring its heat capacity as a function of temperature from near absolute zero.

-

Principle: Based on the Third Law of Thermodynamics, the entropy of a perfect crystal at absolute zero is zero. The entropy at a given temperature is then calculated by integrating the heat capacity divided by the temperature from 0 K to the desired temperature, accounting for the entropy changes at phase transitions.[5]

-

Apparatus: An adiabatic calorimeter is used for precise heat capacity measurements at low temperatures.[6][7]

-

Procedure:

-

The sample is placed in a sample container within the calorimeter.

-

The calorimeter is cooled to a very low temperature, typically using liquid helium.

-

A known amount of heat is supplied to the sample, and the resulting temperature increase is measured.[8]

-

The heat capacity is calculated from the heat input and the temperature change.

-

This process is repeated at small temperature increments to obtain the heat capacity as a function of temperature.

-

The entropy is calculated by numerically integrating C_p/T versus T.

-

The enthalpies of any phase transitions (solid-solid, fusion, vaporization) are also measured calorimetrically and the corresponding entropy changes (ΔH/T) are added to the total entropy.

-

3. Gibbs Free Energy of Formation (ΔfG°)

The standard Gibbs free energy of formation is not typically measured directly but is calculated from the standard enthalpy of formation and the standard absolute entropy.

-

Principle: The Gibbs-Helmholtz equation relates the Gibbs free energy, enthalpy, and entropy of a system.

-

Calculation: ΔfG° = ΔfH° - TΔfS° Where:

-

ΔfG° is the standard Gibbs free energy of formation.

-

ΔfH° is the standard enthalpy of formation of the compound.

-

T is the standard temperature (298.15 K).

-

ΔfS° is the standard entropy of formation, which is calculated from the absolute entropy of the compound and the absolute entropies of its constituent elements in their standard states.

-

Thermal Decomposition

Visualizing Thermochemical Property Determination

The following diagram illustrates the logical workflow for the experimental determination and calculation of the core thermochemical properties of a compound.

Conclusion

While specific thermochemical data for this compound are not available in the public domain, this guide provides a comprehensive overview of the established experimental methodologies for their determination. The data for the related compound, bis(2-chloroethyl) ether, offers a useful, albeit approximate, reference. For researchers and professionals in drug development and chemical sciences, understanding these experimental protocols is essential for either conducting in-house measurements or for critically evaluating any future data that may become available. The intricate relationship between experimental measurements and calculated thermodynamic functions underscores the importance of precise and accurate calorimetry in chemical thermodynamics.

References

- 1. Bis(2-chloroethyl) ether [webbook.nist.gov]

- 2. Bis(2-chloroethyl) ether [webbook.nist.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Institute of Nuclear Physics PAN [ifj.edu.pl]

- 7. High-Temperature Adiabatic Calorimeter for Constant-Volume Heat Capacity Measurements of Compressed Gases and Liquids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. nj.gov [nj.gov]

- 10. 2,2'-DICHLORODIETHYL ETHER | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 11. Halogenated Organic Compounds | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

Quantum Chemical Insights into 2-Chloroethyl Ethyl Ether: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the application of quantum chemical calculations to elucidate the molecular properties of 2-chloroethyl ethyl ether. Drawing upon established computational methodologies, this document outlines the theoretical framework, computational protocols, and the nature of the data generated, offering valuable insights for researchers in fields ranging from atmospheric chemistry to drug development.

Introduction

This compound (CEEE) is a halogenated ether with applications and implications across various scientific domains. Understanding its molecular structure, conformational flexibility, and electronic properties at a quantum level is crucial for predicting its reactivity, metabolic pathways, and environmental fate. Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a powerful in-silico approach to investigate these characteristics with high accuracy.

This guide details the computational methodology for studying CEEE, presents the expected quantitative data in a structured format, and illustrates key computational workflows.

Computational Methodology

The primary computational approach for investigating the properties of this compound involves Density Functional Theory (DFT). A robust and widely used methodology in computational chemistry, DFT offers a favorable balance between accuracy and computational cost for molecules of this size.

Geometry Optimization

The initial and most critical step in computational analysis is the geometry optimization of the molecule. This process seeks to find the lowest energy conformation, representing the most stable three-dimensional arrangement of the atoms.

Protocol:

A prevalent and effective method for the geometry optimization of halogenated organic molecules is the use of the M06-2X functional.[1] This functional is known for its good performance in describing main-group thermochemistry and non-covalent interactions. The geometry optimization is typically performed in conjunction with a basis set that provides sufficient flexibility to describe the electron distribution. A commonly employed basis set for such calculations is 6-31+G(d,p).[1] This basis set includes diffuse functions (+) to accurately model lone pairs and anions, and polarization functions (d,p) to describe the non-spherical nature of electron density in bonds.

The optimization process involves calculating the forces on each atom and iteratively adjusting their positions until a minimum on the potential energy surface is reached. The convergence criteria for the optimization are typically set to very stringent levels to ensure a true energy minimum is located.

Vibrational Frequency Analysis

Following a successful geometry optimization, a vibrational frequency calculation is performed at the same level of theory (M06-2X/6-31+G(d,p)). This analysis serves two primary purposes:

-

Confirmation of a True Minimum: The absence of any imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface. A transition state would be characterized by the presence of one imaginary frequency.

-

Prediction of the Infrared (IR) Spectrum: The calculated vibrational frequencies and their corresponding intensities can be used to predict the molecule's infrared spectrum. This theoretical spectrum can be compared with experimental data to validate the computational model.

Electronic Property Calculations

Once the optimized geometry is obtained, a "single-point" energy calculation can be performed to determine various electronic properties. For higher accuracy in energy calculations, a more sophisticated method such as the Coupled Cluster with Singles, Doubles, and perturbative Triples (CCSD(T)) in conjunction with a larger basis set like 6-311++G(d,p) can be employed.[1]

Key electronic properties that are typically calculated include:

-

Mulliken Atomic Charges: These provide an estimation of the partial charge distribution on each atom in the molecule, offering insights into its polarity and reactive sites.

-

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

Data Presentation

Optimized Geometrical Parameters

The optimized geometry is typically presented in terms of bond lengths (in Angstroms, Å) and bond angles (in degrees, °).

Table 1: Illustrative Optimized Geometrical Parameters for this compound

| Parameter | Bond/Angle | Calculated Value (Å or °) |

| Bond Lengths | C1 - C2 | 1.53 |

| C2 - O | 1.42 | |

| O - C3 | 1.42 | |

| C3 - C4 | 1.52 | |

| C4 - Cl | 1.80 | |

| C1 - H | 1.09 | |

| C2 - H | 1.10 | |

| C3 - H | 1.10 | |

| C4 - H | 1.09 | |

| Bond Angles | C1 - C2 - O | 109.5 |

| C2 - O - C3 | 112.0 | |

| O - C3 - C4 | 109.8 | |

| C3 - C4 - Cl | 110.5 | |

| H - C1 - H | 109.5 | |

| H - C2 - O | 109.5 | |

| H - C3 - O | 109.5 | |

| H - C4 - Cl | 109.0 |

Note: Atom numbering is as follows: CH3(1)-CH2(2)-O-CH2(3)-CH2(4)-Cl

Calculated Vibrational Frequencies

The calculated vibrational frequencies are typically reported in wavenumbers (cm⁻¹) and are often scaled by an empirical factor to better match experimental data.

Table 2: Illustrative Calculated Vibrational Frequencies for this compound

| Frequency (cm⁻¹) | Intensity (km/mol) | Vibrational Mode Description |

| ~2980 | High | C-H Asymmetric Stretch (CH3) |

| ~2950 | High | C-H Asymmetric Stretch (CH2) |

| ~2870 | Medium | C-H Symmetric Stretch (CH3) |

| ~2850 | Medium | C-H Symmetric Stretch (CH2) |

| ~1450 | Medium | CH2 Scissoring |

| ~1380 | Medium | CH3 Umbrella Mode |

| ~1120 | High | C-O-C Asymmetric Stretch |

| ~1050 | Medium | C-C Stretch |

| ~750 | High | C-Cl Stretch |

Electronic Properties

Key electronic properties provide insights into the molecule's reactivity and charge distribution.

Table 3: Illustrative Electronic Properties of this compound

| Property | Calculated Value |

| Mulliken Atomic Charges | |

| C1 | -0.65 |

| C2 | -0.15 |

| O | -0.55 |

| C3 | -0.10 |

| C4 | -0.05 |

| Cl | -0.20 |

| H (on C1) | +0.20 |

| H (on C2) | +0.15 |

| H (on C3) | +0.15 |

| H (on C4) | +0.10 |

| Frontier Molecular Orbitals | |

| HOMO Energy (eV) | -7.5 |

| LUMO Energy (eV) | +1.2 |

| HOMO-LUMO Gap (eV) | 8.7 |

Visualization of Computational Workflows

Graphviz diagrams are provided below to illustrate the logical flow of the quantum chemical calculations described.

Caption: Computational workflow for geometry optimization and property calculation.

Caption: Data flow from input to final tabulated results.

Conclusion

Quantum chemical calculations provide a robust and insightful framework for characterizing the molecular properties of this compound. By employing established DFT and coupled-cluster methodologies, researchers can obtain detailed information on the molecule's geometry, vibrational spectra, and electronic structure. This data is invaluable for understanding its reactivity, stability, and interactions in various chemical and biological systems, thereby supporting endeavors in drug development, toxicology, and environmental science. The structured presentation of this data, as illustrated in this guide, facilitates its interpretation and application in further research.

References

An In-depth Technical Guide to the Reaction Mechanism of 2-Chloroethyl Ethyl Ether with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reaction mechanism of 2-chloroethyl ethyl ether with various nucleophiles. The content delves into the core principles governing these reactions, with a particular focus on the well-documented phenomenon of neighboring group participation (NGP), also known as anchimeric assistance. This guide is intended to be a valuable resource for researchers, scientists, and professionals in drug development who utilize or study this class of compounds.

Executive Summary

This compound is an organohalogen compound that serves as a versatile reagent and intermediate in chemical synthesis, including in the pharmaceutical industry.[1] Its reactivity towards nucleophiles is significantly influenced by the presence of the ether oxygen atom at the β-position relative to the chlorine leaving group. This structural feature facilitates a reaction pathway involving neighboring group participation, which leads to a notable rate enhancement and specific stereochemical outcomes compared to analogous primary alkyl halides.[2][3] Understanding this mechanism is crucial for predicting reaction outcomes, optimizing reaction conditions, and designing novel synthetic routes.

Core Reaction Mechanisms

The reaction of this compound with nucleophiles can, in principle, proceed through standard S(_N)1 or S(_N)2 pathways. However, the dominant and most fascinating mechanism is one that involves anchimeric assistance from the lone pair of electrons on the ether oxygen.

The Role of Neighboring Group Participation (NGP)

Neighboring group participation is the intramolecular involvement of a functional group in a reaction taking place at a nearby reaction center.[2] In the case of this compound, the ether oxygen acts as an internal nucleophile. This participation is a two-step process:[2][4]

-

Intramolecular Cyclization: The lone pair of electrons on the ether oxygen attacks the carbon atom bearing the chlorine atom in an intramolecular S(_N)2-like fashion. This results in the displacement of the chloride ion and the formation of a strained, three-membered cyclic oxonium ion intermediate. This step is typically the rate-determining step of the overall reaction.

-

Nucleophilic Attack: The external nucleophile then attacks one of the carbon atoms of the cyclic oxonium ion intermediate in a second S(_N)2 reaction. This opens the ring and leads to the formation of the final product.

This two-step mechanism, involving two consecutive S(_N)2-like inversions, results in an overall retention of configuration at the reaction center.[2]

Rate Enhancement (Anchimeric Assistance)

The participation of the neighboring ether oxygen significantly accelerates the rate of reaction compared to a similar compound lacking the participating group (e.g., n-butyl chloride). This rate enhancement is referred to as anchimeric assistance.[5] The intramolecular nature of the initial attack is entropically favored over an intermolecular attack by an external nucleophile, leading to a lower activation energy for the overall process.

Signaling Pathways and Logical Relationships

The reaction mechanism of this compound with a nucleophile (Nu⁻) can be visualized as follows:

Caption: Reaction mechanism of this compound with a nucleophile.

Quantitative Data

While specific kinetic data for the reaction of this compound with a wide range of nucleophiles is not extensively compiled in single sources, the principles of anchimeric assistance allow for a comparative understanding. The rate enhancement is a key quantitative feature. For analogous sulfur mustards, the rate of reaction is significantly higher than for primary alkyl chlorides without a heteroatom. For instance, Ph-S-CH₂-CH₂-Cl reacts with water 600 times faster than CH₃-CH₂-CH₂-Cl. A similar, though typically less pronounced, effect is expected for oxygen mustards like this compound.

Due to the challenges in sourcing a comprehensive dataset for this compound, the following table presents hypothetical, yet illustrative, comparative solvolysis data to demonstrate the expected trend of anchimeric assistance.

| Substrate | Relative Rate of Solvolysis (k_rel) |

| n-Butyl chloride | 1 |

| This compound | > 1 (significantly) |

Note: This table is for illustrative purposes to highlight the expected rate enhancement due to neighboring group participation.

Experimental Protocols

The study of the reaction kinetics of this compound with nucleophiles, particularly in solvolysis reactions, can be carried out using several established methods. The choice of method often depends on the specific nucleophile and solvent system.

General Experimental Workflow for Kinetic Studies

The general workflow for determining the reaction kinetics of this compound involves preparing the reaction mixture, monitoring the reaction progress over time, and analyzing the data to determine the rate constant.

Caption: General experimental workflow for kinetic studies.

Detailed Methodology: Solvolysis Kinetics by Titration

This protocol describes a method for determining the rate of solvolysis of this compound in an aqueous solvent mixture by titrating the liberated hydrochloric acid.

Materials:

-

This compound

-

Solvent (e.g., aqueous ethanol)

-

Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.02 M)

-

Indicator (e.g., phenolphthalein)

-

Thermostated water bath

-

Burette, pipettes, and volumetric flasks

-

Reaction vessel (e.g., Erlenmeyer flask)

-

Stopwatch

Procedure:

-

Preparation:

-

Prepare a stock solution of this compound in the chosen solvent.

-

Fill a burette with the standardized NaOH solution.

-

Place the reaction vessel containing a known volume of the solvent in the thermostated water bath to reach the desired temperature.

-

-

Reaction Initiation:

-

Add a few drops of indicator to the reaction vessel.

-

Pipette a known volume of the this compound stock solution into the reaction vessel to initiate the solvolysis reaction. Start the stopwatch immediately.

-

-

Titration:

-

At regular time intervals, titrate the liberated HCl in the reaction mixture with the standardized NaOH solution to the endpoint (color change of the indicator).

-

Record the volume of NaOH added and the corresponding time.

-

-

Data Analysis:

-

The amount of HCl produced at each time point is equivalent to the amount of this compound that has reacted.

-

Calculate the concentration of the remaining this compound at each time point.

-

Plot the natural logarithm of the concentration of this compound versus time. A linear plot indicates a first-order reaction, which is expected for a mechanism involving neighboring group participation.

-

The rate constant (k) can be determined from the slope of the line (slope = -k).

-

Product Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

To confirm the identity of the reaction products and determine their relative ratios, GC-MS analysis is a powerful tool.

General Procedure:

-

Sample Preparation: After the reaction is complete, quench the reaction and extract the organic components with a suitable solvent (e.g., diethyl ether). Dry the organic extract over an anhydrous salt (e.g., MgSO₄) and concentrate it.

-

GC-MS Analysis: Inject a small aliquot of the concentrated extract into the GC-MS system.

-

Data Interpretation: The gas chromatogram will separate the different components of the reaction mixture. The mass spectrum of each component can be used to identify its structure by comparing it to a spectral library or through manual interpretation. The peak areas in the chromatogram can be used to determine the relative amounts of each product. For the solvolysis of this compound in water, the expected major product would be 2-ethoxyethanol.

Conclusion

The reaction of this compound with nucleophiles is a classic example of a reaction governed by neighboring group participation. The anchimeric assistance provided by the ether oxygen leads to a significant rate enhancement and proceeds through a cyclic oxonium ion intermediate, resulting in retention of configuration. A thorough understanding of this mechanism, supported by quantitative kinetic data and detailed experimental protocols, is essential for professionals in the fields of chemical research and drug development to effectively utilize this versatile chemical building block. This guide provides a foundational framework for further investigation and application of this compound in synthesis.

References

An In-depth Technical Guide to the Alkylating Nature of 2-Chloroethyl Ethyl Ether

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloroethyl ethyl ether (CEEE) is a monofunctional alkylating agent belonging to the chloroalkyl ether class of compounds.[1] Its chemical structure, characterized by a reactive chloroethyl group, imparts the ability to form covalent bonds with nucleophilic centers in biological macromolecules, most notably DNA. This guide provides a comprehensive technical overview of the alkylating nature of CEEE, detailing its mechanism of action, interaction with DNA, and the subsequent cellular responses. While direct quantitative data for CEEE is limited, this document synthesizes information from structurally related compounds and general principles of alkylating agents to provide a robust understanding of its potential biological activity. This guide is intended to inform researchers and professionals in drug development and toxicology about the key considerations for handling and studying this compound.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. These properties are essential for understanding its handling, stability, and behavior in experimental systems.

| Property | Value | Reference(s) |

| Chemical Formula | C4H9ClO | [1] |

| Molecular Weight | 108.57 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 107 °C | [1] |

| Melting Point | -60 °C | [1] |

| Flash Point | 6 °C | [1] |

| Solubility | Soluble in organic solvents, insoluble in water | [1] |

| Stability | Stable under normal conditions. Incompatible with strong oxidizing agents and strong bases. | [1] |

The Alkylating Mechanism of Action

The alkylating activity of this compound is conferred by the electrophilic nature of the carbon atom bonded to the chlorine atom. This allows for nucleophilic substitution reactions with electron-rich atoms in biological molecules.

Nucleophilic Substitution Reactions (SN1 and SN2)

Alkylating agents like CEEE typically react via one of two nucleophilic substitution mechanisms: unimolecular (SN1) or bimolecular (SN2). The prevailing mechanism is dependent on the structure of the alkylating agent, the nature of the nucleophile, and the solvent. For a primary alkyl halide such as CEEE, the SN2 mechanism is generally favored.

-

SN2 (Bimolecular Nucleophilic Substitution): This is a single-step concerted mechanism where the nucleophile attacks the electrophilic carbon atom at the same time as the leaving group (chloride ion) departs. This reaction leads to an inversion of stereochemical configuration at the reaction center.

-

SN1 (Unimolecular Nucleophilic Substitution): This is a two-step mechanism involving the formation of a carbocation intermediate after the leaving group departs. This is then followed by a rapid attack by the nucleophile. This pathway is more common for tertiary alkyl halides.

The logical relationship of these reaction mechanisms is depicted in the diagram below.

Caption: SN1 vs. SN2 alkylation mechanisms for CEEE.

Interaction with DNA: The Primary Target

The genotoxicity of alkylating agents is primarily due to their interaction with DNA. The nucleophilic centers in DNA bases are susceptible to alkylation. The N7 position of guanine (B1146940) is the most nucleophilic site in DNA and is a primary target for many alkylating agents.[2][3] Other potential sites of alkylation include the N3 of adenine, N3 of cytosine, and the O6 of guanine.[3]

Alkylation at the O6 position of guanine is particularly mutagenic as it can lead to mispairing with thymine (B56734) during DNA replication, resulting in G:C to A:T transition mutations.[4] While direct evidence for this compound is lacking, it is plausible that it follows this general pattern of DNA alkylation.

Cellular Response to CEEE-Induced DNA Damage

Cells possess sophisticated DNA damage response (DDR) pathways to counteract the deleterious effects of alkylating agents. The specific pathway activated depends on the type of DNA lesion.

DNA Repair Pathways

-

Base Excision Repair (BER): This is the primary pathway for the repair of small, non-helix-distorting base lesions, such as N7-methylguanine and N3-methyladenine. The process is initiated by a DNA glycosylase that recognizes and removes the damaged base.

-

O6-Methylguanine-DNA Methyltransferase (MGMT): This is a specialized DNA repair protein that directly reverses alkylation at the O6 position of guanine by transferring the alkyl group to one of its own cysteine residues.[4] This is a "suicide" mechanism, as the protein is inactivated after a single repair event.

-

Mismatch Repair (MMR): This pathway recognizes and corrects base-base mismatches and small insertions/deletions that can arise from replication errors, including those caused by O6-alkylguanine.

Cell Fate Decisions: Cell Cycle Arrest and Apoptosis

If the DNA damage is too extensive to be repaired, the cell may undergo cell cycle arrest to allow more time for repair or be eliminated through programmed cell death (apoptosis). The tumor suppressor protein p53 plays a crucial role in this decision-making process.

The signaling cascade initiated by DNA alkylation is illustrated in the following diagram.

Caption: DNA damage response to CEEE alkylation.

Experimental Protocols for Assessing Alkylating Nature

Several well-established in vitro assays can be employed to characterize the alkylating and genotoxic potential of this compound.

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to assess the mutagenic potential of a chemical.[5] It utilizes strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid.[5] The assay measures the ability of a test compound to cause a reverse mutation, allowing the bacteria to grow on a histidine-free medium.

Protocol Outline:

-